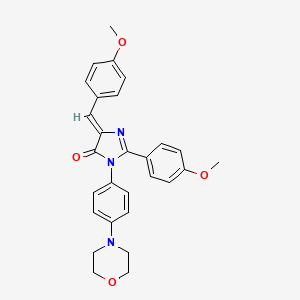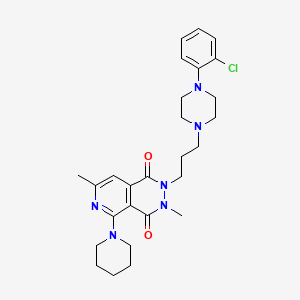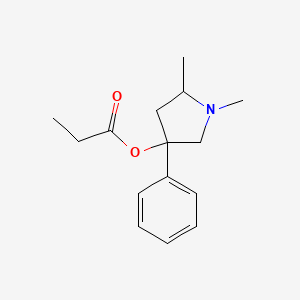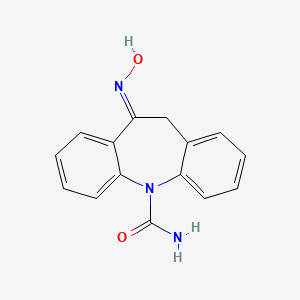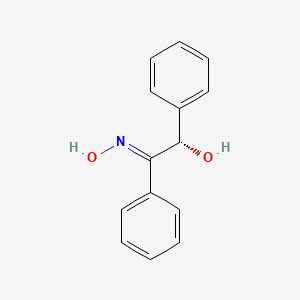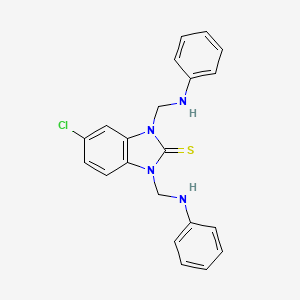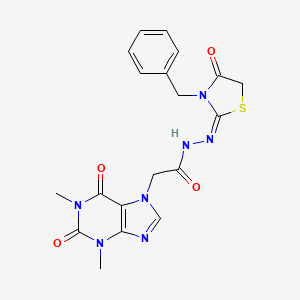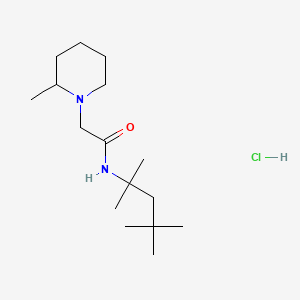
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride typically involves the reaction of 2-methyl-1-piperidineacetamide with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in drug development.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-
- 2-Phenoxy-N-(1,1,3,3-tetramethylbutyl)propanamide
Uniqueness
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride is unique due to its specific piperidineacetamide structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
109654-30-0 |
|---|---|
Formule moléculaire |
C16H33ClN2O |
Poids moléculaire |
304.9 g/mol |
Nom IUPAC |
2-(2-methylpiperidin-1-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-13-9-7-8-10-18(13)11-14(19)17-16(5,6)12-15(2,3)4;/h13H,7-12H2,1-6H3,(H,17,19);1H |
Clé InChI |
OBCILDPWUOFLDF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CC(=O)NC(C)(C)CC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



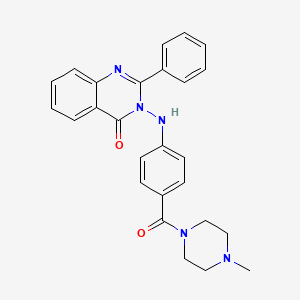
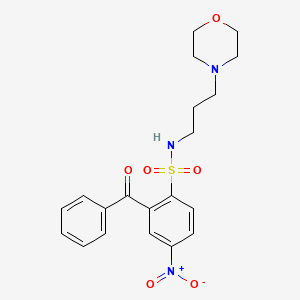
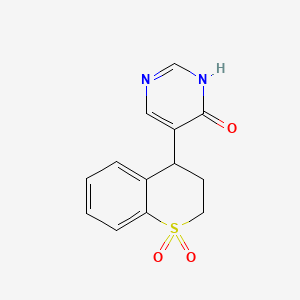
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
